molecular formula C21H25N3O2 B3467205 N-(2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

N-(2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

Cat. No. B3467205
M. Wt: 351.4 g/mol
InChI Key: UZPCUJNSOHXQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as DPA-714, is a novel and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in several cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neurology.

Mechanism of Action

N-(2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide binds to TSPO with high affinity, leading to the activation of several intracellular signaling pathways. These pathways are involved in the regulation of inflammation, apoptosis, and mitochondrial function. By modulating these pathways, this compound has the potential to exert neuroprotective effects and reduce neuroinflammation.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of this compound. In a study conducted on rats, this compound was found to reduce microglial activation and improve cognitive function in a model of Alzheimer's disease. Another study found that this compound reduced inflammation and improved motor function in a model of multiple sclerosis. Additionally, this compound has been shown to have anti-tumor effects in several types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in lab experiments is its high selectivity for TSPO. This allows for accurate imaging and quantification of neuroinflammation in neurological disorders. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the use of N-(2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in scientific research. One area of interest is the development of new imaging techniques that can provide higher resolution and sensitivity for imaging TSPO in the brain. Additionally, there is ongoing research into the potential therapeutic applications of this compound in neurological disorders and cancer. Finally, there is a need for further studies to understand the long-term effects of this compound on cellular function and metabolism.

Scientific Research Applications

N-(2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide is primarily used in scientific research as a ligand for imaging TSPO in the brain. TSPO is upregulated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. By binding to TSPO, this compound can be used to visualize and quantify the extent of neuroinflammation in these disorders. Additionally, this compound has been shown to have potential applications in cancer research, as TSPO is also upregulated in several types of cancer.

properties

IUPAC Name

N-[2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-7-6-10-20(16(15)2)23-11-13-24(14-12-23)21(26)18-8-4-5-9-19(18)22-17(3)25/h4-10H,11-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPCUJNSOHXQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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